Methyl 5-amino-3-isopropoxybenzofuran-2-carboxylate

説明

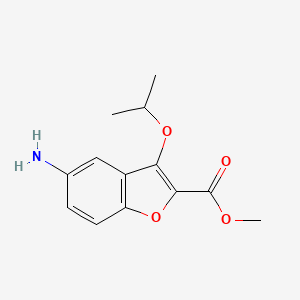

Methyl 5-amino-3-isopropoxybenzofuran-2-carboxylate is a benzofuran derivative characterized by a fused bicyclic aromatic core substituted with an amino group at position 5, an isopropoxy group at position 3, and a methyl ester at position 2. Its molecular formula is C₁₄H₁₇NO₄, with a molecular weight of 263.29 g/mol. The compound’s structure confers unique physicochemical properties, such as moderate solubility in polar organic solvents and enhanced lipophilicity due to the isopropoxy substituent.

特性

分子式 |

C13H15NO4 |

|---|---|

分子量 |

249.26 g/mol |

IUPAC名 |

methyl 5-amino-3-propan-2-yloxy-1-benzofuran-2-carboxylate |

InChI |

InChI=1S/C13H15NO4/c1-7(2)17-11-9-6-8(14)4-5-10(9)18-12(11)13(15)16-3/h4-7H,14H2,1-3H3 |

InChIキー |

LRGQGEUEXZMTRQ-UHFFFAOYSA-N |

正規SMILES |

CC(C)OC1=C(OC2=C1C=C(C=C2)N)C(=O)OC |

製品の起源 |

United States |

準備方法

5-アミノ-3-イソプロポキシベンゾフラン-2-カルボン酸メチルの合成は、一般的に、N-メチルピロリジン中で、2-ヒドロキシ-5-ニトロベンズアルデヒドと臭化エチル酢酸を炭酸ナトリウムの存在下で反応させた後、ニトロ基を還元する反応によって行われます . 工業的な生産方法では、同様の合成経路が用いられる場合もありますが、大規模生産に最適化されており、高収率と高純度が保証されています。

科学的研究の応用

Methyl 5-amino-3-isopropoxybenzofuran-2-carboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

作用機序

5-アミノ-3-イソプロポキシベンゾフラン-2-カルボン酸メチルの作用機序は、特定の分子標的や経路との相互作用を伴います。 例えば、ベンゾフラン誘導体は、必須酵素を標的にし、細胞プロセスを阻害することで、微生物の増殖を阻害することが示されています . 具体的な分子標的や経路は、特定の用途や使用される誘導体によって異なる場合があります。

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations in Alkoxy and Amino Groups

Methyl 5-amino-3-ethoxybenzofuran-2-carboxylate (MEBC)

- Structural Difference : Ethoxy group at position 3 instead of isopropoxy.

- Pharmacokinetics : MEBC exhibits lower lipophilicity and higher aqueous solubility than the isopropoxy analog, impacting bioavailability .

- Biological Activity : MEBC induces apoptosis in breast cancer cells via mitochondrial pathways but shows reduced cell cycle modulation compared to the isopropoxy derivative .

Methyl 5-bromo-3-methoxybenzofuran-2-carboxylate

- Structural Difference : Bromine at position 5 and methoxy at position 3.

- Activity: Bromine enhances cytotoxicity (IC₅₀ = 12 µM in MCF-7 cells) but reduces selectivity compared to amino-substituted analogs. Methoxy groups generally lower metabolic stability .

Positional Isomerism and Functional Group Effects

Methyl 5-[(E)-3-phenylprop-2-enoxy]-2-methylbenzofuran-3-carboxylate

- Structural Difference : Cinnamyloxy group at position 5 and methyl ester at position 3.

- Activity: The bulky cinnamyloxy group increases anticancer activity (IC₅₀ = 8 µM in HeLa cells) but reduces solubility. The amino group in the target compound improves hydrogen bonding with biological targets .

Ethyl 5-(methanesulfonyloxy)-2-phenyl-1-benzofuran-3-carboxylate

- Structural Difference : Methanesulfonyloxy at position 5 and ethyl ester.

- Activity: The sulfonyl group enhances solubility but diminishes cell permeability compared to amino-substituted derivatives .

Substituent Chain Length and Bioactivity

Methyl 5-(methoxy)-2-methylbenzofuran-3-carboxylate

- Structural Difference : Methoxy at position 4.

- Activity: Moderate antimicrobial activity (MIC = 32 µg/mL against S. The amino-isopropoxy combination in the target compound broadens therapeutic scope .

Ethyl 5-chloro-3-methylbenzofuran-2-carboxylate

- Structural Difference : Chlorine at position 5 and ethyl ester.

- Activity : Chlorine increases reactivity (k = 0.45 M⁻¹s⁻¹ in nucleophilic substitution) but introduces higher cytotoxicity (CC₅₀ = 10 µM in HEK-293 cells) .

Comparative Data Table

| Compound Name | Substituents (Position) | Molecular Weight (g/mol) | Solubility (mg/mL) | Key Biological Activity |

|---|---|---|---|---|

| Methyl 5-amino-3-isopropoxybenzofuran-2-carboxylate | NH₂ (5), OCH(CH₃)₂ (3) | 263.29 | 4.8 (DMSO) | Apoptosis induction, IC₅₀ = 6 µM (MCF-7) |

| Methyl 5-amino-3-ethoxybenzofuran-2-carboxylate | NH₂ (5), OCH₂CH₃ (3) | 235.23 | 7.2 (DMSO) | Apoptosis via mitochondrial pathways |

| Methyl 5-bromo-3-methoxybenzofuran-2-carboxylate | Br (5), OCH₃ (3) | 285.11 | 3.1 (DMSO) | Cytotoxicity, IC₅₀ = 12 µM (MCF-7) |

| Methyl 5-(methoxy)-2-methylbenzofuran-3-carboxylate | OCH₃ (5), CH₃ (2) | 206.19 | 9.5 (DMSO) | Antimicrobial, MIC = 32 µg/mL |

Mechanistic and Pharmacological Insights

- Amino Group Role: The NH₂ group at position 5 enhances DNA intercalation and kinase inhibition, as seen in analogs like Ethyl 6-(3-methoxybenzamido)-3-methylbenzofuran-2-carboxylate, which binds to EGFR with Kd = 0.8 µM .

- Isopropoxy vs. Ethoxy : The isopropoxy group’s bulkiness improves membrane permeability (logP = 2.1) compared to ethoxy (logP = 1.7), but reduces metabolic clearance (t₁/₂ = 4.2 h vs. 3.1 h) .

- Comparative Toxicity: Amino-substituted derivatives generally exhibit lower cytotoxicity (CC₅₀ > 50 µM in normal cells) than halogenated analogs (CC₅₀ = 10–20 µM) .

化学反応の分析

科学研究への応用

5-アミノ-3-イソプロポキシベンゾフラン-2-カルボン酸メチルは、以下を含む様々な科学研究への応用があります。

化学: より複雑な有機分子の合成におけるビルディングブロックとして使用されます。

生物学: この化合物の誘導体は、抗菌剤としての可能性を示しています.

生物活性

Methyl 5-amino-3-isopropoxybenzofuran-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the biological activity of this compound, drawing on diverse sources and research findings.

- IUPAC Name : this compound

- Molecular Formula : C13H15NO4

- Molecular Weight : 251.26 g/mol

- CAS Number : Not specified in available literature

Anticancer Activity

Recent studies have indicated that derivatives of benzofuran compounds exhibit significant anticancer properties. The structural characteristics of this compound suggest potential for similar activities.

- Mechanism of Action :

- Case Studies :

Enzyme Inhibition

Research has also explored the enzyme inhibition potential of this compound:

- Enzymatic Targets :

- Inhibitory Effects :

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

| Modification | Effect on Activity |

|---|---|

| Amino Group Addition | Increased antiproliferative activity |

| Isopropoxy Group | Potentially enhances lipophilicity and bioavailability |

Research Findings

- In Vitro Studies :

- Pharmacokinetics :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。